Cas no 112598-18-2 (4-Bromophenoxyacetaldehyde diethylacetal)

4-Bromophenoxyacetaldehyde diethylacetal is a brominated aromatic acetal compound used primarily as an intermediate in organic synthesis. Its key advantages include stability under neutral and basic conditions, making it suitable for controlled reactions where aldehyde protection is required. The diethylacetal group serves as a protective moiety, allowing selective deprotection when needed. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex molecules due to its reactivity in nucleophilic substitution and coupling reactions. Its well-defined structure and consistent purity ensure reliable performance in multi-step synthetic processes. The presence of the bromine substituent further enhances its utility in cross-coupling reactions, such as Suzuki or Heck reactions.
4-Bromophenoxyacetaldehyde diethylacetal structure
112598-18-2 structure
Product Name:4-Bromophenoxyacetaldehyde diethylacetal
CAS No:112598-18-2
MF:C12H17BrO3
MW:289.165583372116
MDL:MFCD03411183
CID:134478
PubChem ID:2773839
Update Time:2025-10-09

4-Bromophenoxyacetaldehyde diethylacetal Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-(2,2-diethoxyethoxy)benzene
    • 4-BROMOPHENOXYACETALDEHYDE DIETHYLACETAL
    • 4-Bromophenoxyacetaldehyde diethylacetal
    • Benzene,1-bromo-4-(2,2-diethoxyethoxy)-
    • CS-0440964
    • MFCD03411183
    • QTHRIWLHZBCGOJ-UHFFFAOYSA-N
    • SCHEMBL2329778
    • AS-9328
    • 112598-18-2
    • DTXSID80378739
    • AKOS009159138
    • 4-Bromophenoxyacetaldehyde diethylacetal, 96 %
    • DB-084403
    • 4-BROMOPHENOXYACETALDEHYDEDIETHYLACETAL
    • 4-Bromophenoxyacetaldehyde diethylacetal
    • MDL: MFCD03411183
    • Inchi: 1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3
    • InChI Key: QTHRIWLHZBCGOJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OCC(OCC)OCC

Computed Properties

  • Exact Mass: 288.03600
  • Monoisotopic Mass: 288.03611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 1.283
  • Boiling Point: 339.6°Cat760mmHg
  • Flash Point: 138°C
  • Refractive Index: 1.508
  • PSA: 27.69000
  • LogP: 3.22700

4-Bromophenoxyacetaldehyde diethylacetal Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

4-Bromophenoxyacetaldehyde diethylacetal Pricemore >>

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